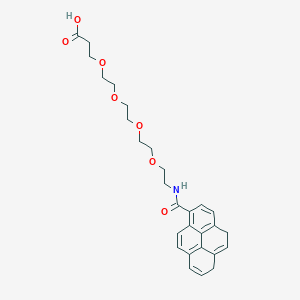
芘-PEG4-酸
描述
Pyrene-PEG4-acid is a compound that combines pyrene, a polycyclic aromatic hydrocarbon, with a polyethylene glycol (PEG) linker and an acid functional group. This compound is primarily used for the surface functionalization of carbon nanotubes and graphene, where it forms strong pi-pi stacking interactions with the aromatic rings on these materials . The molecular formula of Pyrene-PEG4-acid is C28H33NO7, and it has a molecular weight of 495.6 g/mol .
科学研究应用
Pyrene-PEG4-acid has a wide range of scientific research applications, including:
Biology: Employed in the study of biological interactions due to its strong fluorescence properties.
Medicine: Utilized in drug delivery systems, where the PEG linker improves solubility and biocompatibility.
Industry: Applied in the development of advanced materials and sensors.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of traditional synthetic techniques such as formylation, acetylation, bromination, de-tert-butylation, oxidation, and borylation reactions . These reactions allow for the addition of different functional groups to the pyrene molecule, which can then be linked to the PEG chain.
Industrial Production Methods
Industrial production of Pyrene-PEG4-acid involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and reproducibility .
化学反应分析
Types of Reactions
Pyrene-PEG4-acid undergoes various types of chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the pyrene ring.
Substitution: Substitution reactions, such as halogenation, can introduce new substituents onto the pyrene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted pyrene derivatives, which can be further functionalized to create a wide range of compounds with different properties and applications .
作用机制
The mechanism of action of Pyrene-PEG4-acid involves its ability to form strong pi-pi stacking interactions with aromatic rings on materials like carbon nanotubes and graphene. This interaction enhances the stability and functionality of these materials, making them suitable for various applications . The PEG linker also improves the solubility and biocompatibility of the compound, allowing it to be used in biological and medical applications .
相似化合物的比较
Similar Compounds
Pyrene-amido-PEG4-CH2CH2COOH: Similar to Pyrene-PEG4-acid but with an amido group instead of an acid group.
Pyrene-PEG4-NH2: Contains an amine group instead of an acid group, offering different reactivity and applications.
Uniqueness
Pyrene-PEG4-acid is unique due to its combination of a pyrene moiety, a PEG linker, and an acid functional group. This combination provides strong pi-pi stacking interactions, improved solubility, and biocompatibility, making it highly versatile for various scientific and industrial applications .
属性
IUPAC Name |
3-[2-[2-[2-[2-(4,6-dihydropyrene-1-carbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO7/c30-25(31)10-12-33-14-16-35-18-19-36-17-15-34-13-11-29-28(32)24-9-7-22-5-4-20-2-1-3-21-6-8-23(24)27(22)26(20)21/h1,3-4,6-9H,2,5,10-19H2,(H,29,32)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISZCCCHHXRQSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C3C1=CCC4=C3C(=C(C=C4)C(=O)NCCOCCOCCOCCOCCC(=O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![[(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-[(2S,4R,5S,6S)-5-methoxy-4,6-dimethyl-4-nitrosooxan-2-yl]oxypyridine-2-carboxylate](/img/structure/B610288.png)

![5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine](/img/structure/B610291.png)

